molecular formula C15H13NO3S B12675572 2-Acetamido-6-(phenylthio)benzoic acid CAS No. 84455-38-9

2-Acetamido-6-(phenylthio)benzoic acid

Cat. No.: B12675572
CAS No.: 84455-38-9
M. Wt: 287.3 g/mol
InChI Key: VOKXGVHRVUGNCQ-UHFFFAOYSA-N
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Description

2-Acetamido-6-(phenylthio)benzoic acid is an organic compound with the molecular formula C15H13NO3S. It is characterized by the presence of an acetamido group, a phenylthio group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-(phenylthio)benzoic acid typically involves the acylation of 2-amino-6-(phenylthio)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-amino-6-(phenylthio)benzoic acid

    Reagent: Acetic anhydride

    Conditions: The reaction is usually conducted in the presence of a base such as pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-6-(phenylthio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-Acetamido-6-(phenylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-6-(phenylthio)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the phenylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-6-(methylthio)benzoic acid
  • 2-Acetamido-6-(ethylthio)benzoic acid
  • 2-Acetamido-6-(butylthio)benzoic acid

Comparison

Compared to its analogs, 2-Acetamido-6-(phenylthio)benzoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s ability to interact with aromatic residues in proteins, potentially leading to more potent biological effects .

Properties

CAS No.

84455-38-9

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-acetamido-6-phenylsulfanylbenzoic acid

InChI

InChI=1S/C15H13NO3S/c1-10(17)16-12-8-5-9-13(14(12)15(18)19)20-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

VOKXGVHRVUGNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)SC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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